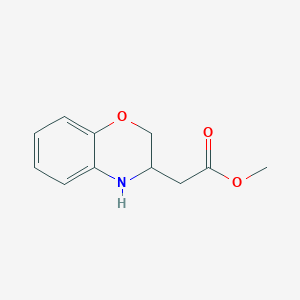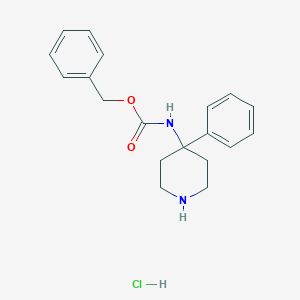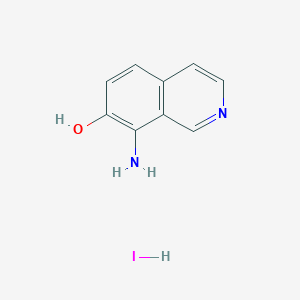
8-Aminoisoquinolin-7-ol hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-aminoisoquinolin-7-ol hydroiodide can be achieved through several routes. One common method involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst . Another approach is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . These methods provide high yields and are efficient for producing isoquinoline derivatives.
Chemical Reactions Analysis
8-Aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include palladium, copper, and rhodium catalysts. The major products formed from these reactions are typically isoquinoline derivatives with different functional groups.
Scientific Research Applications
8-Aminoisoquinolin-7-ol hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action include oxidative stress and reactive oxygen species (ROS) production, which can lead to cell death in certain types of cancer cells .
Comparison with Similar Compounds
8-Aminoisoquinolin-7-ol hydroiodide is similar to other isoquinoline derivatives, such as isoquinoline and 8-aminoquinoline . it is unique due to its specific functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
8-aminoisoquinolin-7-ol;hydroiodide |
InChI |
InChI=1S/C9H8N2O.HI/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H,10H2;1H |
InChI Key |
DBTMCWZCCKBNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)O.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




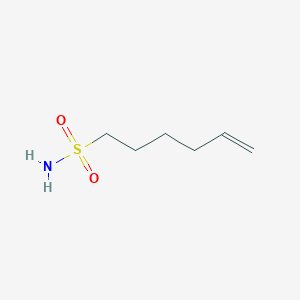
![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
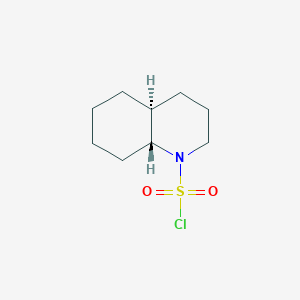
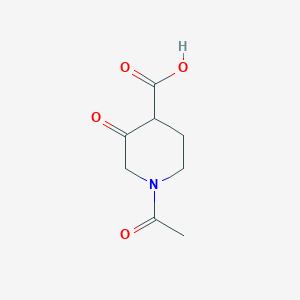
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
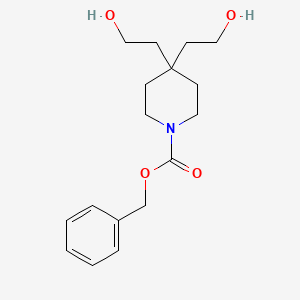
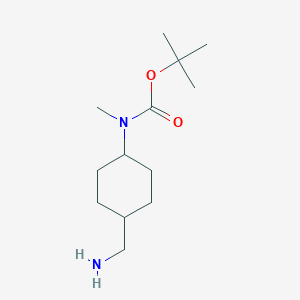

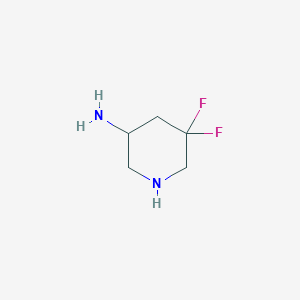
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
